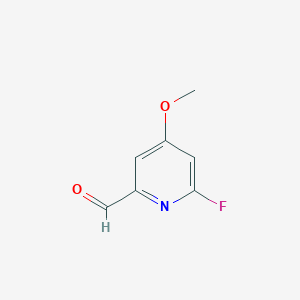
6-Fluoro-4-methoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-methoxypicolinaldehyde is an organic compound that belongs to the class of fluorinated heterocyclic aldehydes It is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4th position on a picolinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxypicolinaldehyde typically involves the fluorination of a methoxypicolinate precursor. One common method includes the reaction of methyl 4-methoxypicolinate with silver fluoride (AgF) in acetonitrile (CH3CN) under controlled conditions . The reaction proceeds with the substitution of a hydrogen atom by a fluorine atom at the 6th position, yielding the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-Fluoro-4-methoxypicolinic acid.
Reduction: 6-Fluoro-4-methoxypicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methoxypicolinaldehyde involves its interaction with various molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function. The methoxy group contributes to the compound’s overall stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
6-Methoxypicolinaldehyde: Lacks the fluorine atom, resulting in different reactivity and binding properties.
6-Fluoropicolinaldehyde: Lacks the methoxy group, affecting its solubility and stability.
4-Methoxypicolinaldehyde: Lacks the fluorine atom, leading to different chemical behavior.
Uniqueness: 6-Fluoro-4-methoxypicolinaldehyde is unique due to the combined presence of both the fluorine and methoxy groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C7H6FNO2 |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
6-fluoro-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-4H,1H3 |
InChI Key |
AYBJWYNIKFFVNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















